molecular formula C14H19BrO9 B108499 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside CAS No. 19285-38-2

1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside

Cat. No. B108499
CAS RN: 19285-38-2
M. Wt: 411.2 g/mol
InChI Key: CYAYKKUWALRRPA-MBJXGIAVSA-N
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Description

1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside is a brominated and acetylated derivative of the galactose sugar molecule. This compound is of interest due to its potential applications in organic synthesis and the pharmaceutical industry. The presence of bromine and acetyl groups in the molecule makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of related brominated galactose derivatives has been reported to involve a series of reactions starting from common sugars like sucrose. These reactions include dehydration, hydrolysis, acetylation, and bromination steps. For instance, the synthesis of 1-bromo-2,3,6-tri-O-acetyl-4-chloro-4-deoxy-alpha-D-galactopyranose, a compound similar to 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside, has been achieved with an overall yield of 74.0%, highlighting the efficiency of the method. The process is noted for its low production cost, convenience, simplicity, and high yield, making it valuable for industrial applications .

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside has been determined using X-ray crystallography. For example, the crystal and molecular structures of 2,3,4,6-tetra-O-acetyl-1-bromo-D-galactopyranosyl cyanide have been characterized, revealing that it crystallizes in the orthorhombic system with specific cell dimensions. Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is essential for predicting reactivity and interaction with other molecules .

Chemical Reactions Analysis

The bromine atom in 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside makes it a reactive site for further chemical transformations. For instance, the reaction of similar brominated carbohydrates with silver or mercury(II) acetate in acetic acid-acetic anhydride has been shown to result in products with inversion of configuration at the carbon bearing the leaving group. This type of reaction is important for the synthesis of various derivatives and can be used to manipulate the stereochemistry of the molecule for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside would be influenced by its functional groups. The acetyl groups contribute to the molecule's overall stability and solubility in organic solvents, while the bromine atom adds to its reactivity. These properties are important for the compound's handling and its use in subsequent chemical reactions. Although the specific properties of 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside are not detailed in the provided papers, the properties of similar brominated and acetylated carbohydrates suggest that they would have comparable characteristics .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYKKUWALRRPA-MBJXGIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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